N'-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide
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Overview
Description
N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide is a synthetic organic compound that belongs to the class of carbohydrazides. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of functional groups such as chloro, pyridinyl, nitroethyl, and carbohydrazide in its structure suggests potential reactivity and utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the pyridine ring.
Hydrazide Formation: Reaction of the nitroethylbenzene with hydrazine to form the carbohydrazide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups suggests potential interactions through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide: can be compared with other carbohydrazides with different substituents.
N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide: can be compared with other nitrobenzene derivatives.
Uniqueness
The uniqueness of N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Biological Activity
N'-(6-Chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide, with the CAS number 338410-33-6, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H13ClN4O3
- Molecular Weight : 320.73 g/mol
- Appearance : Typically available in powdered form.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
This compound has also shown promising anticancer activity in several cancer cell lines. Research conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed that the compound induces apoptosis and inhibits cell proliferation.
Mechanism of Action :
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from progressing through the cell cycle.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. Results indicated a strong correlation between structural modifications and increased antimicrobial activity.
-
Cancer Cell Line Evaluation :
- In a study published in Cancer Research, researchers examined the effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability in MCF-7 and A549 cells with an IC50 value of approximately 25 µM.
Toxicological Profile
While the biological activities are promising, it is crucial to assess the toxicological profile of this compound. Preliminary toxicity studies indicate that at higher concentrations, the compound may exhibit cytotoxic effects on normal human cells. Further studies are needed to determine the safety margins for therapeutic applications.
Properties
IUPAC Name |
N'-(6-chloropyridin-2-yl)-2-(2-nitroethyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3/c15-12-6-3-7-13(16-12)17-18-14(20)11-5-2-1-4-10(11)8-9-19(21)22/h1-7H,8-9H2,(H,16,17)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXWDWPZWRRTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NNC2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.